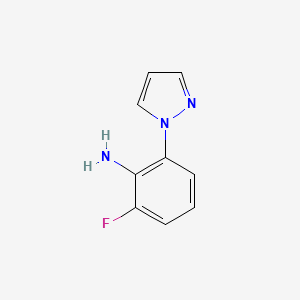

2-fluoro-6-(1H-pyrazol-1-yl)aniline

Description

Significance of Fluorinated Aniline (B41778) and Pyrazole (B372694) Moieties in Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. numberanalytics.combohrium.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the physical, chemical, and biological characteristics of a compound. numberanalytics.com The introduction of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates to their target proteins. numberanalytics.comacs.org Specifically, the presence of fluorine on an aniline ring can modulate the basicity of the amine group and introduce favorable interactions within protein binding pockets. nih.gov This has led to the development of numerous fluorinated pharmaceuticals with improved efficacy. acs.orgresearchgate.net

The pyrazole nucleus is another privileged scaffold in drug discovery, recognized for its metabolic stability and wide range of pharmacological activities. nih.govtandfonline.comresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key component in many approved drugs for treating various diseases, including cancer and inflammatory conditions. nih.govtandfonline.comnih.gov Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.com The versatility of the pyrazole scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the biological activity of the resulting molecules. researchgate.netmdpi.com The combination of a fluorinated aniline with a pyrazole moiety, as seen in 2-fluoro-6-(1H-pyrazol-1-yl)aniline, therefore represents a compelling strategy in the design of novel bioactive compounds.

Overview of the Chemical Structure and its Relevance to Advanced Synthetic Challenges and Design Principles

The chemical structure of this compound features a benzene (B151609) ring substituted with a fluorine atom, an amino group, and a pyrazol-1-yl group at positions 2, 6, and 1, respectively. The specific arrangement of these functional groups presents unique synthetic challenges and is guided by key design principles in medicinal chemistry. The synthesis of such a polysubstituted aromatic ring requires careful control of regioselectivity.

The synthesis of functionalized pyrazoles and their subsequent coupling to other molecular fragments is a significant area of research for organic chemists. researchgate.net The preparation of N-aryl-aminopyrazoles can be achieved through various synthetic routes, often involving the reaction of a suitably substituted aniline with a pyrazole precursor or the construction of the pyrazole ring onto an existing aniline derivative. researchgate.net The synthesis of related compounds, such as 2-fluoro-6-isopropyl aniline, has been achieved through the reaction of 2-fluoroaniline (B146934) with propylene (B89431) using a zeolite catalyst. prepchem.com Similarly, 2-(1H-pyrazol-5-yl) aniline has been synthesized via a microwave-assisted reaction between amino cinnamaldehyde (B126680) and hydrazine (B178648) hydrate. researchgate.net These examples highlight the diverse strategies that can be employed in the synthesis of substituted anilines and pyrazoles, which can be adapted for the synthesis of this compound.

The design of this molecule is likely driven by the desire to combine the beneficial properties of both the fluorinated aniline and the pyrazole moieties. The fluorine atom can influence the conformation of the molecule and participate in favorable interactions with biological targets, while the pyrazole ring provides a metabolically stable core with a wide range of potential biological activities. numberanalytics.comnih.gov

Positioning this compound within Contemporary Heterocyclic Chemistry Studies

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in contemporary chemical research due to their prevalence in biologically active molecules and functional materials. mdpi.com Pyrazole and its derivatives are at the forefront of this research, with a continuous stream of studies exploring their synthesis and application. researchgate.netnih.gov Recent advancements in the synthesis of pyrazole derivatives include multicomponent reactions and the use of novel catalytic systems to create diverse and complex molecular architectures. researchgate.net

The compound this compound fits squarely within the ongoing trend of developing novel heterocyclic compounds for applications in medicinal chemistry and drug discovery. researchgate.netnumberanalytics.com The pyrazole scaffold is a key building block in the development of protein kinase inhibitors, which are a major class of anticancer drugs. mdpi.com The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates. The study of fluorinated pyrazoles has also gained significant traction, with a large number of publications in recent years focusing on their synthesis and properties. acs.org Therefore, this compound can be considered a modern heterocyclic compound that embodies several key research themes, including the development of fluorinated bioactive molecules and the exploration of the chemical space of pyrazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPOPFRDQOQINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178057-79-8 | |

| Record name | 2-fluoro-6-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 1h Pyrazol 1 Yl Aniline and Its Advanced Precursors

Retrosynthetic Strategies for the Pyrazolyl-Aniline Framework

Retrosynthetic analysis offers a logical approach to devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-fluoro-6-(1H-pyrazol-1-yl)aniline, the primary disconnections involve the C-N bond between the aniline (B41778) and pyrazole (B372694) rings, and the functional groups on the aniline ring.

Two main retrosynthetic pathways are considered:

Pathway A: Pyrazole Ring Formation. This strategy involves constructing the pyrazole ring onto a pre-existing aniline derivative. This can be achieved through the reaction of a substituted aniline with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net

Pathway B: Aniline Ring Functionalization. This approach starts with a pyrazole-substituted aromatic ring, followed by the introduction of the amino group. This can be accomplished through the reduction of a nitro group or other nitrogen-containing functionalities.

Conventional Synthetic Routes to this compound

Several conventional methods have been successfully employed for the synthesis of this compound and its precursors. These methods are categorized based on the key bond-forming or functional group transformation steps.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Introduction (e.g., Ullmann-type coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful tools for forming C-N bonds. acs.orgorganic-chemistry.org This method involves the coupling of an aryl halide with a pyrazole in the presence of a copper catalyst. acs.org The classic Ullmann reaction often requires harsh conditions, but modifications using ligands such as 1,10-phenanthroline (B135089) or amino acids can facilitate the reaction under milder temperatures. acs.org

Recent advancements have focused on developing more efficient and versatile catalytic systems. For instance, copper-catalyzed N-arylation of pyrazoles with aryl iodides can be promoted by L-proline at moderate temperatures. researchgate.net Palladium-catalyzed couplings of aryl triflates with pyrazole derivatives have also been reported, offering an alternative to traditional Ullmann conditions. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Introduction

| Catalyst System | Reactants | Conditions | Yield | Reference |

| CuI/L-proline | Aryl iodide, Pyrazole | 80-90 °C | Good to Excellent | researchgate.net |

| Pd(OAc)2/tBuBrettPhos | Aryl triflate, Pyrazole | - | Very Good | organic-chemistry.org |

| Copper Powder/L-(-)-Quebrachitol | Aryl halide, Pyrazole | - | - | organic-chemistry.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Cyclocondensation Approaches for Pyrazole Ring Formation Preceded by Aniline Derivatization

The construction of the pyrazole ring through cyclocondensation is a widely used and versatile method. nih.govresearchgate.net This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netmdpi.com In the context of synthesizing this compound, this would entail starting with a substituted aniline.

A common strategy involves the diazotization of an aniline derivative, followed by reduction to form a hydrazine. nih.gov This hydrazine can then be reacted with a 1,3-dicarbonyl compound to yield the desired pyrazole. nih.gov The choice of reagents and reaction conditions can influence the regioselectivity of the cyclization. mdpi.com

Multicomponent reactions, where three or more reactants combine in a single step, offer an efficient way to synthesize highly substituted pyrazoles. organic-chemistry.org For example, a one-pot reaction of a vinyl azide, an aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems for Aniline Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto activated aromatic rings. nih.gov In the synthesis of this compound, this reaction can be employed by reacting a difluorinated aromatic precursor with pyrazole. The fluorine atoms activate the ring towards nucleophilic attack, and the pyrazole acts as the nucleophile. dntb.gov.ua

The reactivity in SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. youtube.com The presence of electron-withdrawing groups generally enhances the reaction rate. nih.gov

Reductive Pathways for Aniline Formation from Nitro Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common final step in the preparation of anilines. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

For the synthesis of this compound, a common precursor is 1-fluoro-2-nitro-3-(1H-pyrazol-1-yl)benzene. The reduction of the nitro group in this precursor yields the desired aniline. This transformation can be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. frontiersin.org This trend has also impacted the synthesis of pyrazole derivatives.

Green chemistry approaches for pyrazole synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in cyclocondensation reactions. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents is a key aspect of green chemistry. frontiersin.org For instance, the synthesis of 2-pyrazoline (B94618) derivatives has been successfully carried out using water as the solvent. frontiersin.org

Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst can reduce waste and cost. frontiersin.org

Flow chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates. nih.gov A four-step continuous flow process has been developed for the synthesis of N-aryl pyrazoles from anilines, which avoids the isolation of potentially explosive intermediates. nih.gov

These emerging approaches hold promise for making the synthesis of this compound and related compounds more efficient, safer, and environmentally sustainable.

Microwave-Assisted Synthesis in Pyrazole-Aniline Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds like pyrazoles. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.net

In the context of pyrazole-aniline systems, microwave irradiation can be particularly advantageous. For the synthesis of 1-aryl-1H-pyrazole-5-amines, a related structural class, microwave-mediated methods have been developed that are efficient in both time and resources, often using water as a solvent. nih.govyoutube.com These reactions, which combine an aryl hydrazine with a suitable α-cyanoketone or its equivalent, can be completed in as little as 10-15 minutes at 150 °C. nih.govyoutube.com The products are often obtained in high purity and yields, ranging from 70-90%, through simple work-up procedures like basification and vacuum filtration. nih.gov

This methodology demonstrates a significant improvement over traditional methods which can require prolonged reaction times of several hours. youtube.com The ability to rapidly synthesize a library of analogues makes this technique highly valuable for drug discovery and development.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 10-15 minutes nih.gov | Several hours |

| Temperature | 150 °C nih.gov | Often reflux temperatures |

| Solvent | Water (1M HCl) nih.govyoutube.com | Organic solvents (e.g., Acetic Acid, Ethanol) |

| Yield | 70-90% nih.gov | Variable, often lower |

| Work-up | Simple filtration nih.gov | Often requires column chromatography |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry represents another significant advancement in the synthesis of pyrazole derivatives, offering improved safety, efficiency, and scalability. nih.gov This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

A key application in pyrazole-aniline synthesis is the multi-step continuous flow conversion of anilines to N-arylated pyrazoles. nih.gov This approach is particularly beneficial as it allows for the in situ formation and immediate consumption of hazardous intermediates, such as diazonium salts and hydrazines, thereby enhancing operational safety. nih.gov

For instance, a four-step flow process can be established for the conversion of anilines into pyrazoles with yields ranging from 51-76%. nih.gov This automated system minimizes manual intervention and allows for efficient screening of reaction conditions. nih.gov The ability to run the system continuously also facilitates large-scale production, a significant advantage over traditional batch processing. nih.gov

Catalyst Development and Optimization for Specific Bond Formations

The formation of the C-N bond between the pyrazole and aniline moieties is a critical step in the synthesis of this compound. The development of efficient catalytic systems, particularly for nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination, is paramount.

Nucleophilic Aromatic Substitution (SNAr): The synthesis can proceed via an SNAr reaction, where a precursor like 2,6-difluoroaniline (B139000) or 1-bromo-2,6-difluorobenzene (B153491) reacts with pyrazole. Traditionally, SNAr reactions require electron-poor aromatic rings. nih.govyoutube.com However, recent advances in organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method can be used with various nucleophiles, including azoles, and tolerates other functional groups like bromine, providing a handle for subsequent transformations. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.govnih.gov This reaction has been a focal point for catalyst development, with extensive research into ligands and palladium precatalysts to improve efficiency and substrate scope. nih.govresearchgate.net For the coupling of pyrazoles with aryl halides, specific combinations of palladium sources like Pd(dba)₂ and bulky phosphine (B1218219) ligands such as tBuDavePhos have proven effective. nih.gov These systems can be optimized for challenging substrates, including heteroaromatic amines and unactivated aryl chlorides. researchgate.net Microwave irradiation has also been successfully employed to accelerate these coupling reactions, often reducing reaction times to under 30 minutes. researchgate.net

Table 2: Catalyst Systems for C-N Bond Formation in Pyrazole-Aniline Synthesis

| Reaction Type | Catalyst/Ligand System | Key Features | Source(s) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Effective for coupling with 2-fluoro-4-iodopyridine. | researchgate.net |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | Used for C4-amination of 4-halopyrazoles with amines. | nih.gov |

| SNAr | Organic Photoredox Catalyst | Enables reaction on unactivated fluoroarenes. | nih.gov |

| Copper-Mediated | CuI | Effective for coupling alkylamines with 4-iodopyrazoles. | nih.gov |

Optimization of Reaction Conditions and Isolation Techniques for this compound Production

The successful production of this compound relies heavily on the careful optimization of reaction conditions and the implementation of efficient isolation techniques.

Reaction Conditions: Key parameters that require optimization include temperature, solvent, base, and the stoichiometry of reactants and catalysts. For instance, in palladium-catalyzed aminations, screening different bases (e.g., NaOtBu, K₂CO₃) and solvents (e.g., toluene, xylene, DMF) is crucial to maximize yield and minimize side products. researchgate.netnih.gov Microwave-assisted protocols have demonstrated that temperatures around 160 °C can be optimal for difficult couplings, while also allowing for a reduction in the amount of base required. researchgate.netnih.gov

In flow synthesis, parameters such as flow rate and residence time are critical. Optimizing these can lead to higher throughput and better yield. For example, in the hydrogenation of nitrobenzene (B124822) to aniline, a related transformation, adjusting the flow rate can determine whether the starting material is fully consumed.

Isolation Techniques: Following the reaction, the target compound must be isolated and purified. A common initial step involves an aqueous work-up to remove inorganic salts and water-soluble impurities. This is typically followed by extraction of the product into an organic solvent.

For purification, column chromatography on silica (B1680970) gel is the most widely used method. A gradient of solvents, often starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to elute the components. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product. The final step is the removal of the solvent in vacuo to yield the purified this compound. In cases where the product is a solid, recrystallization may be employed as a final purification step.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 1h Pyrazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-fluoro-6-(1H-pyrazol-1-yl)aniline is the primary site for electrophilic aromatic substitution. The regiochemical outcome of these reactions is a complex interplay of the directing effects of the amino, fluoro, and pyrazolyl substituents.

Regioselectivity Influenced by Fluorine and Pyrazolyl Substituents

The amino group is a powerful activating group and an ortho-, para-director. Conversely, the fluorine atom is a deactivating group but also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The 1H-pyrazol-1-yl group is generally considered to be an electron-withdrawing group, which would typically direct incoming electrophiles to the meta-position.

In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. However, the positions ortho to the amino group are already substituted by the fluorine and pyrazolyl groups. Therefore, the para-position to the amino group (the 4-position) is the most probable site for electrophilic substitution.

While specific experimental data on the electrophilic substitution of this compound is not extensively reported in publicly available literature, the general principles of electrophilic aromatic substitution on substituted anilines provide a strong predictive framework. byjus.comuni.lu For instance, in halogenation reactions, such as bromination with bromine water, anilines typically undergo polysubstitution at all available ortho and para positions. byjus.com However, the steric hindrance and electronic effects of the existing substituents in this compound would likely lead to a more controlled, single substitution at the 4-position.

Computational Studies of Reaction Pathways and Transition States

Detailed computational studies on the electrophilic aromatic substitution pathways and transition states of this compound are not readily found in the current body of scientific literature. However, computational models for substituted anilines have been used to predict their one-electron oxidation potentials and the energies of their highest occupied molecular orbitals (HOMO), which are relevant to their reactivity towards electrophiles. Such studies could, in principle, be applied to this compound to provide theoretical insights into the regioselectivity and reaction kinetics of its electrophilic substitution reactions.

Nucleophilic Reactivity of the Aniline Nitrogen and Pyrazole (B372694) Moiety

The presence of nitrogen atoms in both the aniline and pyrazole moieties confers nucleophilic character to the molecule, allowing it to participate in a variety of reactions with electrophiles.

Amine Reactivity in Condensation, Acylation, and Alkylation Reactions

The primary amino group of this compound is a key site of nucleophilic reactivity. It can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines. Furthermore, the aniline nitrogen can be acylated by reacting with acid chlorides or anhydrides to yield amides. Alkylation of the amino group with alkyl halides is also a feasible transformation.

While specific examples for this compound are not detailed in the available literature, the general reactivity of anilines in these transformations is well-established. For instance, anilines are known to react with various carbonyl compounds in the synthesis of coumarin (B35378) derivatives.

Pyrazole Nitrogen Reactivity Towards Electrophiles

The pyrazole ring contains two nitrogen atoms, one of which (N2) possesses a lone pair of electrons and is therefore nucleophilic. This nitrogen can react with electrophiles, such as alkyl halides. rrbdavc.org However, in the context of this compound, the nucleophilicity of the pyrazole nitrogen is likely to be lower than that of the aniline nitrogen. The electron-withdrawing nature of the attached phenyl ring diminishes the electron density on the pyrazole nitrogens. Therefore, reactions with electrophiles are more likely to occur at the aniline nitrogen under neutral or basic conditions. Under acidic conditions, where the aniline nitrogen is protonated, electrophilic attack on the pyrazole nitrogen might become more competitive.

Cyclization and Annulation Reactions Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a strategically positioned pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Specifically, it can be employed in cyclization and annulation reactions to construct pyrazolo[1,5-a]quinazolines and related structures. nih.govnih.govrsc.orgrsc.org

The general strategy for the synthesis of pyrazolo[1,5-a]quinazolines often involves the reaction of a substituted 2-aminophenyl moiety with a suitable three-carbon synthon. In the case of this compound, the aniline nitrogen can act as a nucleophile to initiate a cyclization cascade. For example, reaction with a β-ketoester or a similar 1,3-dielectrophile could lead to the formation of the pyrazolo[1,5-a]quinazoline ring system. While specific examples utilizing this compound are not explicitly documented, the synthesis of various substituted pyrazolo[1,5-a]quinazolines from related precursors is a well-established synthetic route. nih.gov

Below is a table summarizing the types of reactions discussed and the potential products that could be formed from this compound, based on the general reactivity of anilines and pyrazoles.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Electrophilic Aromatic Substitution | ||

| Halogenation | Br₂/H₂O | 4-Bromo-2-fluoro-6-(1H-pyrazol-1-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-nitro-6-(1H-pyrazol-1-yl)aniline |

| Nucleophilic Reactivity | ||

| Acylation | Acetyl chloride | N-(2-fluoro-6-(1H-pyrazol-1-yl)phenyl)acetamide |

| Alkylation | Methyl iodide | 2-Fluoro-N-methyl-6-(1H-pyrazol-1-yl)aniline |

| Cyclization/Annulation | ||

| Pyrazolo[1,5-a]quinazoline synthesis | β-ketoester | Substituted pyrazolo[1,5-a]quinazoline |

Formation of Fused Heterocyclic Systems

No specific studies detailing the use of this compound as a precursor for the synthesis of fused heterocyclic systems have been identified. It is plausible that this compound could serve as a building block for novel polycyclic aromatic systems, potentially through reactions involving the aniline nitrogen and the pyrazole ring.

Intramolecular Cyclization Pathways

Similarly, there is a lack of published research on the specific intramolecular cyclization pathways of this compound. The spatial arrangement of the fluoro, amino, and pyrazolyl groups could theoretically allow for various intramolecular ring-closing reactions, leading to novel tricyclic structures. However, experimental validation and mechanistic elucidation are currently absent from the scientific literature.

Transition Metal-Mediated Transformations and C-H Activation Studies

While the fields of transition metal-mediated transformations and C-H activation are vast and well-documented for aniline and pyrazole derivatives in general, no studies were found that specifically investigate these reactions with this compound. The presence of multiple C-H bonds on both the aniline and pyrazole rings, as well as the directing potential of the amino and pyrazolyl groups, suggests that this compound could be a substrate for a variety of catalytic C-H functionalization reactions. Such studies would be of significant interest for the development of new synthetic methodologies.

Theoretical and Computational Investigations of 2 Fluoro 6 1h Pyrazol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and energy of molecules in their ground state. researchgate.netresearchgate.net DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can determine the most stable arrangement of atoms in 2-fluoro-6-(1H-pyrazol-1-yl)aniline. researchgate.netnih.gov These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The results of DFT conformational analysis can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Furthermore, thermodynamic parameters derived from these calculations can confirm the stability of the predicted structure compared to other possible isomers. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table presents hypothetical data to illustrate what DFT calculations would yield for this compound, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-N (Aniline) | 1.40 | |

| N-N (Pyrazole) | 1.38 | |

| C-N (Pyrazole) | 1.37 | |

| **Bond Angles (°) ** | C-C-F | 118.5 |

| C-C-NH₂ | 121.0 | |

| C-N-N (Pyrazole) | 112.0 | |

| Dihedral Angles (°) | F-C6-C1-N(Py) | ~0-20 |

| H₂N-C2-C1-N(Py) | ~0-20 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule would reveal the electron-donating nature of the aniline (B41778) moiety and the electron-accepting characteristics of the pyrazole (B372694) and fluoro-substituted ring.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for a molecule like this compound to demonstrate the output of FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | LUMO - HOMO |

Electrostatic Potential Surface (EPS) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the nitrogen atoms of the amino group and the pyrazole ring, as well as the fluorine atom, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for nucleophilic interaction. This analysis provides a clear picture of the molecule's charge distribution and its implications for intermolecular interactions. researchgate.net

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and the non-covalent interactions within it. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities.

Rotational Barriers and Preferred Conformations

The molecule this compound has rotational freedom around the single bond connecting the pyrazole ring to the aniline ring. Different rotational orientations will have different energies, and computational methods can be used to calculate these rotational barriers. This analysis helps identify the most stable or preferred conformation(s) of the molecule.

Studies on similar 2-fluoro-substituted aromatic compounds have shown that planar conformations are often favored. rsc.org For this compound, the preferred conformation would likely be one that minimizes steric hindrance between the pyrazole ring and the ortho-substituents (fluoro and amino groups) on the aniline ring. DFT calculations can model the potential energy surface as a function of the dihedral angle of rotation, revealing the energy minima corresponding to the most stable conformers. nih.gov

Non-Covalent Interactions, including Intramolecular Hydrogen Bonding

Non-covalent interactions, particularly intramolecular hydrogen bonds, play a critical role in determining the preferred conformation of a molecule. nih.govresearchgate.net In this compound, there is a potential for an intramolecular hydrogen bond to form between one of the hydrogen atoms of the amino group (N-H) and the adjacent fluorine atom (F). nih.gov This type of N-H···F interaction can significantly stabilize a particular conformation.

The existence and strength of such a hydrogen bond can be investigated using both experimental techniques like NMR spectroscopy and theoretical calculations. nih.govnih.govucla.edu Computational methods can provide evidence for the hydrogen bond by analyzing geometric parameters (the H···F distance and the N-H···F angle) and through techniques like Natural Bond Orbital (NBO) analysis. nih.gov The formation of an intramolecular hydrogen bond can shield the polarity of the N-H and C-F bonds, which can influence properties like membrane permeability. rsc.org

Molecular Dynamics Simulations and Solvent Effects on this compound Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can reveal conformational changes and intermolecular interactions that are critical to its function. While specific MD studies on this exact molecule are not widely published, research on related pyrazolylpyrazoline derivatives has shown that MD simulations can effectively evaluate the stability of these molecules in various environments. nih.gov These simulations often track metrics like the root mean square deviation (RMSD) to assess the stability of the molecule's structure. nih.gov

The behavior of this compound is also significantly influenced by the surrounding solvent. The polarity of the solvent can affect reaction pathways and molecular conformations. For instance, studies on trifluoromethylated pyrazoles have demonstrated that solvent polarity can dictate the outcome of oxidation reactions. nih.gov In nonpolar solvents like hexane (B92381), deacylative oxidation is favored, while in polar solvents like DMSO, the reaction can proceed with the preservation of certain functional groups. nih.gov This suggests that the polarity of the solvent could play a crucial role in the reactivity and stability of this compound.

Furthermore, the formation of hydrogen bonds between the molecule and protic solvents, such as alcohols, can significantly alter its photophysical properties. Research on indolepyrazines has shown that hydrogen bonding with methanol (B129727) can lead to a decrease in the quantum yield of photooxidation reactions by reducing the efficiency of triplet state formation. nih.gov This photostabilizing effect highlights the importance of considering specific solvent interactions when studying the behavior of this compound.

Table 1: Predicted Solvent Effects on the Behavior of this compound

| Solvent Property | Predicted Effect on this compound | Basis for Prediction |

| Polarity | May influence reaction selectivity and product formation. | Studies on trifluoromethylated pyrazoles show solvent-dependent reaction pathways. nih.gov |

| Protic vs. Aprotic | Protic solvents may form hydrogen bonds, affecting photostability. | Research on indolepyrazines indicates photostabilization in protic solvents. nih.gov |

| Viscosity | Higher viscosity may slow down conformational changes. | General principle of molecular dynamics. |

Prediction of Spectroscopic Parameters via Computational Methods and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions can then be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. For related compounds like substituted anilines and pyrazoles, DFT calculations have been shown to provide theoretical chemical shifts that are in good agreement with experimental data. researchgate.netresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are often used for these calculations. researchgate.net For instance, in a study of 2-chloro-6-methylaniline (B140736), the calculated ¹H and ¹³C NMR spectra using the B3LYP/6-311++G(d,p) level of theory showed good correlation with the experimental spectra. researchgate.net

Similarly, computational methods can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. The calculated vibrational frequencies for 2-chloro-6-methylaniline were scaled and found to be in good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This correlation helps in assigning the vibrational modes of the molecule.

Table 2: Predicted Spectroscopic Data for a Related Compound: 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one

| Spectroscopic Data | Predicted Value | Method/Source |

| Molecular Formula | C₁₁H₉FN₂O | PubChem uni.lu |

| Monoisotopic Mass | 204.06989 Da | PubChem uni.lu |

| [M+H]⁺ (m/z) | 205.07717 | PubChem uni.lu |

| [M+Na]⁺ (m/z) | 227.05911 | PubChem uni.lu |

The correlation between predicted and experimental spectroscopic data is a powerful validation tool in chemical research. For this compound, it is expected that DFT calculations would provide reliable predictions of its NMR and vibrational spectra, which could guide future experimental work.

Advanced Spectroscopic and Diffraction Characterization Methodologies Applied to 2 Fluoro 6 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, offering unparalleled insight into its molecular framework.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to the distinct chemical environments of the protons in the aniline (B41778) and pyrazole (B372694) rings.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The chemical shifts are influenced by the electronegativity of neighboring atoms, such as fluorine and nitrogen.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool. huji.ac.il It provides a sensitive probe for the local electronic environment of the fluorine atom. huji.ac.il The chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) are characteristic features. huji.ac.il

HSQC: This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC: The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the aniline and pyrazole rings and for confirming the relative positions of the substituents on the aniline ring.

NOESY: NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the pyrazole ring with respect to the aniline ring.

Table 1: Representative NMR Data for Phenyl-Pyrazole Scaffolds

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Aniline Ring) | 6.5 - 7.5 |

| Aromatic (Pyrazole Ring) | 6.0 - 8.0 | |

| Amine (NH₂) | 3.5 - 5.0 (broad) | |

| ¹³C | Aromatic (C-F) | 150 - 165 (doublet due to ¹JCF) |

| Aromatic (C-N) | 130 - 150 | |

| Aromatic (C-H) | 110 - 130 |

Note: The exact chemical shifts for this compound will be influenced by the specific electronic effects of the fluoro and pyrazolyl substituents.

Analysis of Chemical Shifts and Coupling Constants for Conformational and Electronic Insights

The precise chemical shifts (δ) and coupling constants (J) obtained from NMR spectra offer deep insights into the molecule's conformation and the electronic distribution within the aromatic rings.

Chemical Shifts: The chemical shift of the protons and carbons in the aniline ring are significantly influenced by the electron-withdrawing nature of the fluorine atom and the electronic properties of the pyrazole ring. For instance, the carbon atom directly bonded to the fluorine atom (C-F) will exhibit a characteristically high chemical shift in the ¹³C NMR spectrum and will appear as a doublet due to one-bond C-F coupling. The chemical shifts of the pyrazole ring protons and carbons can indicate the degree of electronic communication between the two ring systems.

Coupling Constants: The magnitude of the proton-proton (³JHH) coupling constants in the aniline ring can provide information about the substitution pattern. Proton-fluorine (JHF) couplings are particularly informative. The through-bond coupling between the fluorine atom and the ortho, meta, and para protons will have distinct values, which can aid in the assignment of the proton signals and provide conformational information. For example, the three-bond coupling (³JHF) between the fluorine and the proton at the C3 position is typically in the range of 8-10 Hz.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₈FN₃. The calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, 2-(1H-pyrrol-1-yl)aniline, was found to be 177.0823, with the experimentally found value being 177.0821. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathways and Isotopic Patterns

Under electron ionization (EI) or other ionization techniques, this compound will fragment in a characteristic manner. The analysis of these fragmentation patterns in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole-containing compounds include the loss of small neutral molecules like HCN and N₂. researchgate.netresearchgate.net The presence of the fluorine atom will also influence the fragmentation, with potential losses of HF or a fluorine radical. The isotopic pattern of the molecular ion peak and its fragments can also provide clues about the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure. These techniques are complementary and are used to identify the functional groups present in this compound.

N-H Stretching: The aniline amine group will show characteristic N-H stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) is indicative of a primary amine.

C-F Stretching: The carbon-fluorine bond will exhibit a strong absorption in the IR spectrum, usually in the range of 1000-1400 cm⁻¹.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aniline and pyrazole rings typically appear in the region of 1400-1600 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the aniline and pyrazole moieties are expected in the 1200-1350 cm⁻¹ range.

While specific IR and Raman data for this compound were not found in the search results, the following table summarizes the expected characteristic vibrational frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 |

The combined application of these advanced spectroscopic methods provides a robust and detailed characterization of the chemical structure and electronic properties of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Characteristic Absorption Bands of Aniline and Pyrazole Moieties

The vibrational spectrum of this compound is a composite of the characteristic bands arising from its constituent aniline and pyrazole rings, with perturbations introduced by the fluorine substituent.

The aniline moiety is expected to exhibit several characteristic vibrations. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The scissoring (bending) vibration of the -NH₂ group usually appears around 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1380 cm⁻¹ region. The presence of the fluorine atom will influence the positions of these bands, and a characteristic C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.

The pyrazole moiety also contributes distinct vibrational signatures. The C-H stretching vibrations of the pyrazole ring are found in the 3100-3160 cm⁻¹ range. The ring stretching vibrations, involving C=N and C=C bonds, typically appear in the 1380-1550 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline (-NH₂) | N-H Stretching | 3300 - 3500 |

| N-H Scissoring | ~1600 | |

| Aromatic C-H Stretching | >3000 | |

| Aromatic C-C Stretching | 1450 - 1600 | |

| C-N Stretching | 1250 - 1380 | |

| Pyrazole Ring | C-H Stretching | 3100 - 3160 |

| Ring Stretching (C=N, C=C) | 1380 - 1550 | |

| Fluoro Substituent | C-F Stretching | 1000 - 1400 |

Correlation with Computational Vibrational Frequencies

To gain deeper insights and confirm spectral assignments, experimental vibrational spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a commonly employed computational method for predicting vibrational frequencies. By creating a model of the molecule, the vibrational modes and their corresponding frequencies can be calculated.

This correlation is a powerful tool for:

Confirming band assignments: Theoretical calculations can help to definitively assign complex vibrational modes that may be ambiguous in the experimental spectrum.

Understanding substituent effects: Computational models can accurately predict the shifts in vibrational frequencies caused by substituents like the fluorine atom.

Predicting spectra: In the absence of experimental data, computational methods can provide a predicted spectrum that can guide future experimental work.

Studies on similar molecules, such as fluorinated anilines and pyrazole derivatives, have demonstrated excellent agreement between experimental and DFT-calculated vibrational frequencies, validating the utility of this approach. However, a specific computational analysis for this compound is not currently available in published literature.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Crystallography for Precise Bond Lengths, Angles, and Absolute Configuration

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would yield a wealth of structural data. This would include:

Precise Bond Lengths: The exact distances between all bonded atoms in the molecule, such as the C-F, C-N, N-N, and C-C bond lengths.

Accurate Bond Angles: The precise angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the relative orientation of the aniline and pyrazole rings.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute spatial arrangement of the atoms, distinguishing between enantiomers.

Although no published single-crystal X-ray structure of this compound is currently accessible, data from related structures can provide an estimation of the expected bond parameters.

Table 2: Representative Bond Lengths and Angles from Related Structures

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-F | ~1.35 | C-C-F | ~118-122 |

| Aromatic C-C | ~1.39 | C-C-C (in benzene) | ~120 |

| C-N (aniline) | ~1.40 | C-C-N | ~120 |

| N-N (pyrazole) | ~1.35 | C-N-N | ~110 |

| C-N (pyrazole) | ~1.34 - 1.38 | N-N-C | ~105-110 |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions that dictate the physical properties of the solid. For this compound, key intermolecular interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing.

π-π Stacking: The aromatic aniline and pyrazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, might participate in weak interactions with electron-rich regions of neighboring molecules.

The analysis of these packing motifs provides crucial insights into the solid-state behavior of the compound, influencing properties such as melting point, solubility, and polymorphism. While specific crystallographic data for this compound is not available, the principles of crystal engineering suggest that a rich tapestry of these intermolecular interactions would define its solid-state architecture.

Research on this compound in Advanced Chemical Synthesis and Materials Science Remains Limited

Detailed research into the specific applications of the chemical compound This compound in advanced synthetic chemistry and materials science is not extensively available in publicly accessible scientific literature. While the pyrazole and aniline moieties are individually well-known building blocks in the design of complex molecules, ligands for catalysis, and organic materials, the unique contributions and applications of this specific substituted aniline derivative are not yet widely documented.

The structural features of this compound, including a fluorine atom, a pyrazole ring, and an aniline group, suggest its potential as a versatile intermediate. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds. The pyrazole ring is a known coordinating group for metal ions, and the aniline portion offers a reactive site for a variety of chemical transformations, including the formation of amides, imines, and diazonium salts, which are precursors to a wide array of functional groups.

Given the general utility of related chemical structures, it is plausible that this compound could serve as a valuable precursor for diverse heterocyclic scaffolds. The combination of the pyrazole and aniline rings within a single molecule provides a framework that could be elaborated into more complex, fused heterocyclic systems of interest in medicinal chemistry and materials science.

Furthermore, the presence of multiple reactive sites makes it a potential candidate as a building block in multi-component reactions (MCRs). MCRs are highly efficient one-pot reactions that can rapidly generate molecular complexity from simple starting materials. The amine group of the aniline and the nitrogen atoms of the pyrazole could potentially participate in various MCRs to produce novel molecular architectures.

In the realm of coordination chemistry, the pyrazolyl-aniline scaffold is a promising motif for the design of novel metal ligands. The nitrogen atoms of the pyrazole and the aniline can act as a bidentate chelating system for a wide range of transition metals. Such metal complexes could find applications in homogeneous and heterogeneous catalysis, for instance, in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation reactions or in polymerization processes. The electronic and steric properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by the fluorine substituent.

The potential of this compound and its derivatives in organic materials science and supramolecular assemblies is also an area ripe for exploration. The aromatic and heterocyclic rings can engage in π-π stacking interactions, while the N-H groups of the aniline and pyrazole can participate in hydrogen bonding. These non-covalent interactions are crucial for the self-assembly of molecules into ordered supramolecular structures, which are of interest for the development of new organic electronic materials.

However, without specific studies focusing on this compound, its role and performance in these applications remain speculative. Further research and publication of experimental findings are necessary to fully elucidate the chemical utility of this compound.

Applications of 2 Fluoro 6 1h Pyrazol 1 Yl Aniline in Advanced Synthetic Chemistry and Materials Science

Potential in Organic Materials Science and Supramolecular Assemblies (Non-Biological)

Incorporation into Functional Organic Materials

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the incorporation of 2-fluoro-6-(1H-pyrazol-1-yl)aniline into functional organic materials such as electronic materials or dyes. While the molecular structure of this compound, which features a fluorinated aniline (B41778) ring coupled with a pyrazole (B372694) moiety, suggests potential as a versatile building block in the synthesis of complex organic molecules, its specific application in this area has not been documented in publicly accessible research. The unique combination of a nucleophilic aniline, a coordinating pyrazole ring, and the electron-withdrawing fluorine atom could theoretically be exploited for the creation of novel materials with interesting photophysical or electronic properties. However, at present, no studies have been published that demonstrate or explore these potential applications.

Self-Assembly Studies and Crystal Engineering

Similarly, there is a lack of published research on the self-assembly properties or crystal engineering studies of this compound. The presence of hydrogen bond donors (the amine group) and acceptors (the pyrazole nitrogens), along with the potential for π-π stacking interactions, makes this molecule a candidate for forming ordered supramolecular structures. Such studies are fundamental to understanding the solid-state packing of a molecule, which in turn influences its bulk properties. However, no crystallographic data or investigations into its self-assembly behavior have been reported in the scientific literature.

Due to the absence of research data, no detailed findings or data tables can be provided for these sections.

Derivatives, Analogs, and Structure Reactivity Relationships of 2 Fluoro 6 1h Pyrazol 1 Yl Aniline

Systematic Synthesis and Characterization of Substituted Analogs

The synthesis of analogs based on the 2-fluoro-6-(1H-pyrazol-1-yl)aniline core leverages established methodologies for pyrazole (B372694) formation and aromatic substitution. The primary routes for creating diversity involve either modifying the aniline (B41778) or the pyrazole ring systems.

A common and classical approach to constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com For the target scaffold, this could involve the reaction of 2-fluoro-6-hydrazinylaniline with a suitable three-carbon electrophile. However, a more versatile strategy often involves the nucleophilic aromatic substitution (SNAr) reaction of 1,2-difluoro- or 2-chloro-fluorobenzene derivatives with pyrazole, followed by nitration and subsequent reduction to introduce the aniline moiety.

Further diversification can be achieved by modifying the pyrazole ring itself. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then serve as a handle for further transformations. mdpi.com This reaction proceeds by treating a hydrazone with a mixture of phosphorus oxychloride and dimethylformamide to yield a 4-formylpyrazole. mdpi.com

The characterization of these newly synthesized analogs relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the substitution pattern on both aromatic rings. Mass spectrometry (MS) verifies the molecular weight, and infrared (IR) spectroscopy confirms the presence of key functional groups, such as the N-H stretches of the aniline.

Table 1: Examples of Synthetic Strategies for Pyrazole Derivatives

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Hydrazones and Vilsmeier-Haack reagent | Cyclization-formylation | 4-Formylpyrazoles | mdpi.com |

| Chalcones and Phenylhydrazine hydrochloride | [3+2] Annulation | Thiophene-pyrazole hybrids | nih.gov |

| 1,3-Dicarbonyl compounds and Hydrazine | Cyclocondensation | Substituted Pyrazoles | mdpi.com |

Impact of Structural Modifications on Electronic Properties and Chemical Reactivity

The electronic properties and chemical reactivity of this compound and its analogs are significantly influenced by the nature and position of substituents on either the aniline or pyrazole rings.

Theoretical studies using Density Functional Theory (DFT) on substituted anilines provide insight into these effects. chemrxiv.orgresearchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chemrxiv.orgresearchgate.net

Structural modifications impact these electronic parameters:

Electron-Donating Groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) will generally increase the HOMO energy, making the compound more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs) on the aniline ring (e.g., -NO₂, -CN) will lower the LUMO energy, making it more reactive towards nucleophiles. chemrxiv.org Such substituents also tend to decrease the out-of-plane angle of the amino group, favoring a more planar, quinoid-like resonance structure. afit.edu

Substituents on the Pyrazole Ring: The pyrazole ring itself is electron-rich. Adding EWGs to the pyrazole ring can help to stabilize the molecule and influence its interaction with biological targets. Conversely, EDGs can enhance its nucleophilic character. The introduction of acidic moieties, for example, has been shown to significantly alter the selectivity profile of pyrazole-based inhibitors against certain enzymes. nih.gov

The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org For the parent compound, the region around the amino group will show a negative potential (red/yellow), indicating a site favorable for electrophilic attack, while the areas near the pyrazole nitrogens and the fluorine atom will have a more positive character.

Table 2: Predicted Impact of Substituents on Electronic Properties of the Aniline Ring

| Substituent Type | Position on Aniline Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Reference |

|---|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Para | Increase | Slight Increase | Decrease | afit.eduresearchgate.net |

| Electron-Withdrawing (e.g., -NO₂) | Para | Decrease | Decrease | Decrease | afit.eduresearchgate.net |

Strategies for Diversity-Oriented Synthesis based on the this compound Core

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecule libraries to explore chemical space efficiently. scispace.comcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple, chemically distinct functionalization points.

Several DOS strategies can be envisioned for this core structure:

Reagent-Based Diversification: This "branching" pathway involves treating the core molecule with different reagents to transform its inherent functionalities. cam.ac.uk The aniline nitrogen can be acylated, sulfonated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. Simultaneously or sequentially, the pyrazole ring can be targeted. While the pyrazole ring is generally resistant to electrophilic substitution, positions can be functionalized, for example, by lithiation followed by quenching with an electrophile.

Substrate-Based Diversification: This strategy involves preparing a set of building blocks where the desired diversity is pre-encoded. cam.ac.uk One could synthesize a library of substituted pyrazoles and a library of substituted 1,2-difluorobenzenes. Combinatorially reacting these two libraries would generate a wide array of final products.

Build/Couple/Pair Strategy: This is a powerful approach for generating complex and diverse scaffolds. nih.gov

Build: Start with the this compound core.

Couple: Attach a new building block to the aniline nitrogen using a robust reaction, such as amide bond formation with a set of diverse carboxylic acids. Each carboxylic acid could contain another functional group (e.g., an alkyne, an azide, a protected amine).

Pair: In a second step, a different functional group on the coupled building block is reacted to create a new ring system or append another element of diversity. For example, an appended alkyne could undergo a cycloaddition reaction. This strategy allows for the rapid generation of skeletal diversity from a common intermediate. scispace.comnih.gov

These DOS approaches can be facilitated by using solid-phase synthesis, where the core molecule is attached to a resin, allowing for easy purification after each reaction step. cam.ac.uk The application of multi-component reactions, where three or more reactants combine in a single step, is another efficient way to build molecular complexity and diversity from this versatile scaffold. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Fluoro 6 1h Pyrazol 1 Yl Aniline Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The synergy between computational power and chemical sciences has paved the way for the application of artificial intelligence (AI) and machine learning (ML) in predicting chemical reactions and designing novel materials. For pyrazole (B372694) derivatives, computational chemistry is already a powerful tool for exploring their conformational space and predicting molecular properties. nih.gov The future of this field lies in leveraging AI and ML to accelerate the discovery of new pyrazole derivatives with therapeutic potential.

For 2-fluoro-6-(1H-pyrazol-1-yl)aniline, AI and ML algorithms could be trained on existing databases of pyrazole-containing compounds to predict optimal reaction conditions, potential side products, and novel synthetic routes. This predictive power can significantly reduce the experimental workload and resource allocation. In the realm of material design, machine learning models could be employed to forecast the physicochemical properties of polymers or coordination complexes derived from this compound, guiding the synthesis of materials with desired electronic, optical, or thermal characteristics.

| Derivative | Predicted Catalyst | Predicted Solvent | Predicted Temperature (°C) | Predicted Yield (%) |

| 4-nitro-2-fluoro-6-(1H-pyrazol-1-yl)aniline | Palladium(II) Acetate | Dimethylformamide | 120 | 85 |

| 4-bromo-2-fluoro-6-(1H-pyrazol-1-yl)aniline | Copper(I) Iodide | Toluene | 110 | 92 |

| 2-fluoro-4-methyl-6-(1H-pyrazol-1-yl)aniline | Nickel(II) Chloride | 1,4-Dioxane | 100 | 78 |

Exploration of Novel Catalytic Transformations and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For fluorinated pyrazoles, significant research has been dedicated to discovering new synthetic approaches. researchgate.net The functional groups present in this compound, namely the aniline (B41778) and pyrazole moieties, offer multiple sites for catalytic transformations.

Future research could focus on developing novel palladium-catalyzed C-N cross-coupling reactions to synthesize derivatives of this compound, a valuable method for creating aniline derivatives. mdpi.comacs.org Furthermore, the pyrazole ring itself can act as a ligand in transition metal catalysis, opening up possibilities for its use in reactions such as olefin oligomerization and polymerization. researchgate.net The exploration of sustainable methodologies, such as using greener solvents, lower catalyst loadings, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be crucial. The development of one-pot multicomponent reactions for the synthesis of complex molecules derived from this compound would also represent a significant advancement in terms of atom economy and procedural simplicity. umn.edu

Illustrative Data Table: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Product |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | N-aryl derivative |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted aniline derivative |

| C-H Activation | Rh(III) complex | Annulated pyrazole derivative |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. Advanced spectroscopic techniques offer the capability for real-time, in-situ monitoring of chemical reactions, providing invaluable mechanistic data. While mechanistic studies on pyrazole synthesis are ongoing, nih.govumn.eduresearchgate.netmdpi.com the application of advanced probes to the specific chemistry of this compound remains a fertile area for investigation.

Future research should employ techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to monitor the formation and consumption of reactants, intermediates, and products in real-time. This would allow for the precise determination of reaction kinetics and the identification of transient species. For instance, studying the mechanism of metal-catalyzed cross-coupling reactions involving this compound could reveal the role of the pyrazole moiety in the catalytic cycle. Furthermore, techniques like Raman spectroscopy could provide insights into the vibrational modes of the molecule and how they are perturbed during a reaction. researchgate.net Isotopic labeling studies, where specific atoms in this compound are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), would be a powerful tool for elucidating reaction pathways and transition states when combined with spectroscopic analysis. acs.org

Illustrative Data Table: Proposed Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information to be Gained |

| In-situ FTIR | Real-time concentration profiles of reactants and products. |

| In-situ NMR | Identification of reaction intermediates and kinetic analysis. |

| Stopped-flow UV-Vis | Study of fast reaction kinetics. |

| Isotope Labeling Studies | Elucidation of reaction pathways and bond-breaking/forming steps. |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced - Ecotoxicity Assessment : Evaluate biodegradability (e.g., OECD 301 tests) and bioaccumulation potential (log Kow) .

- Waste Disposal : Incinerate via licensed facilities to avoid releasing toxic byproducts (e.g., HF gas) .

How can reaction conditions be optimized for coupling pyrazole to fluorinated aniline derivatives?

Q. Advanced

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for yield .

- Temperature/Time : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 1 hr vs. 24 hrs conventional) .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| PdCl₂(dppf), DMF | 78 | 95 |

| Pd(PPh₃)₄, EtOH | 65 | 90 |

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS .

- QSAR Models : Correlate substituent effects (e.g., fluorine vs. chlorine) with biological activity .

How to resolve contradictions in solubility data across studies?

Q. Advanced

- Analytical Validation : Use HPLC-UV to measure solubility in DMSO, water, and ethanol under standardized conditions (e.g., 25°C, 48 hrs equilibration) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility .

Example Conflict : Discrepancies in DMSO solubility (50 mg/mL vs. 30 mg/mL) may arise from impurities; repeat with recrystallized samples .

What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Q. Advanced

- Fluorine Substitution : Enhances lipophilicity (log P ≈ 2.1) and metabolic stability vs. non-fluorinated analogs .

- Pyrazole Position : Ortho-substitution on aniline improves antimicrobial activity (MIC = 2 µg/mL vs. Staphylococcus aureus) compared to para-substituted analogs .

Data Table :

| Substituent | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Fluoro-6-pyrazolyl | 2.0 | S. aureus |

| 4-Pyrazolyl | 8.0 | S. aureus |

| 2-Chloro-6-pyrazolyl | 1.5 | E. coli |

How does the compound interact with biological targets at the molecular level?

Q. Advanced

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., JAK2) via hydrogen bonding with pyrazole N-atoms .

- Receptor Binding : Modulates GABAA receptors via fluorine-mediated hydrophobic interactions .

Methodology : - Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd ≈ 150 nM) .

- Cryo-EM : Resolve binding conformations in membrane proteins .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Continuous Flow Reactors : Improve yield (≥85%) and reduce reaction time vs. batch processing .

- Byproduct Management : Optimize workup to remove Pd residues (e.g., SCX chromatography) .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify shelf-life limitations .

How to design derivatives for enhanced pharmacokinetic properties?

Q. Advanced

- Prodrug Strategies : Introduce ester moieties (e.g., butyl acrylate ) to improve oral bioavailability.

- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .

- Permeability Assays : Caco-2 cell models predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.